molecular formula C22H17ClN2O4 B14285518 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide CAS No. 127091-26-3

2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide

Cat. No.: B14285518
CAS No.: 127091-26-3
M. Wt: 408.8 g/mol
InChI Key: NEKWDJWJBDUTNK-UHFFFAOYSA-N
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Description

2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide is a synthetic organic compound belonging to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a chloro group and linked to a phenoxy group, which is further connected to a phenylpropanamide moiety. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide typically involves the following steps:

    Formation of 6-Chloro-1,3-benzoxazole: This can be achieved by reacting 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The 6-chloro-1,3-benzoxazole is then reacted with 4-hydroxyphenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the intermediate compound.

    Amidation: The intermediate is then subjected to amidation with N-phenylpropanamide using a suitable catalyst like N,N’-diisopropylcarbodiimide (DIC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the benzoxazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and benzoxazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Metamifop: A similar compound with a fluorophenyl group instead of a phenyl group.

    Fenoxaprop: Another related compound used as a herbicide.

Uniqueness

2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted benzoxazole ring and phenoxy linkage differentiate it from other similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

127091-26-3

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-phenylpropanamide

InChI

InChI=1S/C22H17ClN2O4/c1-14(21(26)24-16-5-3-2-4-6-16)27-17-8-10-18(11-9-17)28-22-25-19-12-7-15(23)13-20(19)29-22/h2-14H,1H3,(H,24,26)

InChI Key

NEKWDJWJBDUTNK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl

Origin of Product

United States

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